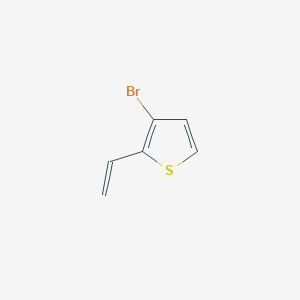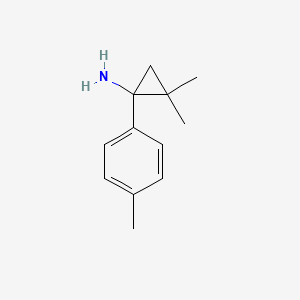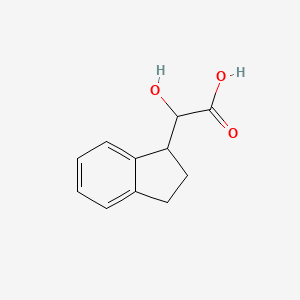
1-(1-Bromopropan-2-yl)-3-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Bromopropan-2-yl)-3-(trifluoromethyl)benzene is an organic compound that features a bromine atom attached to a propyl group, which is further connected to a benzene ring substituted with a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromopropan-2-yl)-3-(trifluoromethyl)benzene typically involves the bromination of 1-propan-2-yl-3-(trifluoromethyl)benzene. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as distillation or recrystallization.
化学反応の分析
Types of Reactions
1-(1-Bromopropan-2-yl)-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of new compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The propyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: 1-(1-Hydroxypropan-2-yl)-3-(trifluoromethyl)benzene, 1-(1-Cyanopropan-2-yl)-3-(trifluoromethyl)benzene.
Reduction: 1-(Propan-2-yl)-3-(trifluoromethyl)benzene.
Oxidation: 1-(1-Hydroxypropan-2-yl)-3-(trifluoromethyl)benzene, 1-(1-Formylpropan-2-yl)-3-(trifluoromethyl)benzene.
科学的研究の応用
1-(1-Bromopropan-2-yl)-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(1-Bromopropan-2-yl)-3-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, affecting its overall activity.
類似化合物との比較
Similar Compounds
1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group at the para position.
1-(1-Bromopropan-2-yl)-2-(trifluoromethyl)benzene: Similar structure but with the trifluoromethyl group at the ortho position.
1-(1-Bromopropan-2-yl)-3-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
1-(1-Bromopropan-2-yl)-3-(trifluoromethyl)benzene is unique due to the specific positioning of the bromine and trifluoromethyl groups, which can influence its reactivity and interactions in chemical and biological systems. The trifluoromethyl group imparts distinct electronic and steric effects, making this compound valuable for various applications.
特性
分子式 |
C10H10BrF3 |
|---|---|
分子量 |
267.08 g/mol |
IUPAC名 |
1-(1-bromopropan-2-yl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10BrF3/c1-7(6-11)8-3-2-4-9(5-8)10(12,13)14/h2-5,7H,6H2,1H3 |
InChIキー |
ACWUBBIXPNMWKH-UHFFFAOYSA-N |
正規SMILES |
CC(CBr)C1=CC(=CC=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


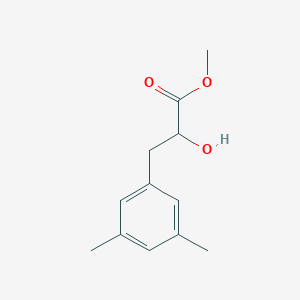
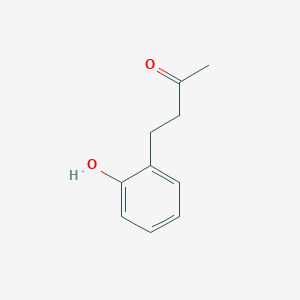

![4-[2-(1-Piperazinyl)ethyl]phenol](/img/structure/B15323139.png)

![{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride](/img/structure/B15323155.png)





